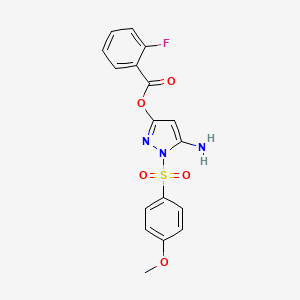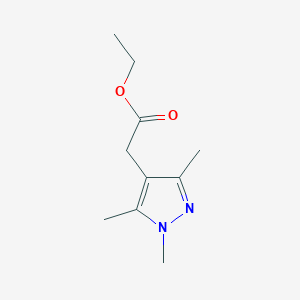
2-(1,3,5-triméthyl-1H-pyrazol-4-yl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C10H16N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,3,5-trimethylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-3-yl)acetate
- Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-5-yl)acetate
- 1,3,5-Trimethylpyrazole-4-acetic acid ethyl ester
Uniqueness
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides versatility in chemical modifications and applications .
Propriétés
IUPAC Name |
ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)6-9-7(2)11-12(4)8(9)3/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADBJAWODCXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

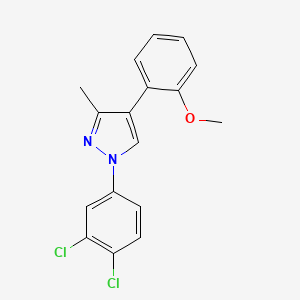
![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)
![3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434094.png)
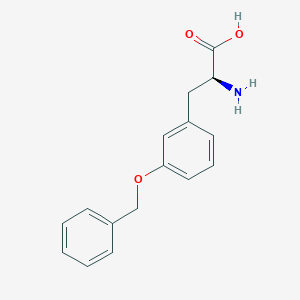
![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)
![5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434097.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenethylurea](/img/structure/B2434099.png)
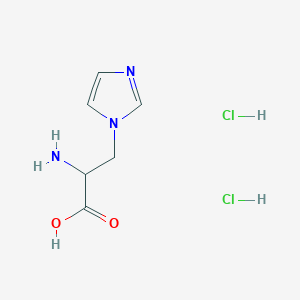
![3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434102.png)
![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)
![3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2434105.png)
![1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2434106.png)
